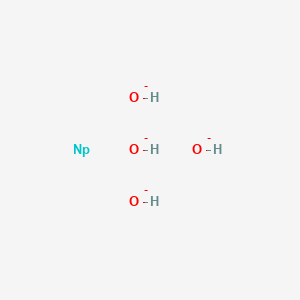
Neptunium Tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neptunium Tetrahydroxide is a chemical compound containing the element neptunium, which is a radioactive actinide metal Neptunium is known for its multiple oxidation states and complex chemistry this compound, specifically, is a compound where neptunium is in the +4 oxidation state, combined with four hydroxide ions (OH⁻)
Preparation Methods
Synthetic Routes and Reaction Conditions: Neptunium Tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of neptunium dioxide (NpO₂) with water under controlled conditions. The reaction typically occurs in an aqueous solution, where neptunium dioxide reacts with water to form this compound: [ \text{NpO}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Np(OH)}_4 ]
Industrial Production Methods: Industrial production of this compound is not widely documented due to the compound’s radioactivity and the challenges associated with handling neptunium. laboratory-scale synthesis often involves the use of high-purity reagents and controlled environments to ensure safety and precision.
Chemical Reactions Analysis
Types of Reactions: Neptunium Tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to higher oxidation states or reduced to lower oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of hydroxide ions with other ligands, such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neptunium in higher oxidation states, while reduction may produce neptunium in lower oxidation states.
Scientific Research Applications
Neptunium Tetrahydroxide has several scientific research applications, particularly in the fields of chemistry, nuclear science, and environmental studies.
Chemistry:
Coordination Chemistry: this compound is used to study the coordination chemistry of actinides, providing insights into the behavior of neptunium in various chemical environments.
Redox Chemistry: The compound’s ability to undergo redox reactions makes it valuable for studying the redox behavior of neptunium and other actinides.
Nuclear Science:
Nuclear Fuel Cycle: this compound is relevant in the context of the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the management of nuclear waste.
Radiochemistry: The compound is used in radiochemical studies to understand the behavior of neptunium in radioactive environments.
Environmental Studies:
Contamination and Remediation: Research on this compound helps in understanding the mobility and bioavailability of neptunium in the environment, which is crucial for developing strategies to remediate contaminated sites.
Mechanism of Action
The mechanism of action of Neptunium Tetrahydroxide involves its interactions with various molecular targets and pathways. The compound’s effects are primarily driven by its redox behavior and coordination chemistry.
Molecular Targets and Pathways:
Redox Reactions: this compound can participate in redox reactions, altering its oxidation state and forming different neptunium species.
Coordination Complexes: The compound can form coordination complexes with various ligands, influencing its chemical behavior and reactivity.
Comparison with Similar Compounds
Neptunium Dioxide (NpO₂): A common neptunium compound where neptunium is in the +4 oxidation state, similar to Neptunium Tetrahydroxide.
Neptunium Tetrachloride (NpCl₄): Another neptunium compound with neptunium in the +4 oxidation state, but with chloride ions instead of hydroxide ions.
Uniqueness: this compound is unique due to its specific combination of neptunium and hydroxide ions, which imparts distinct chemical properties and reactivity compared to other neptunium compounds.
Properties
CAS No. |
35182-15-1 |
|---|---|
Molecular Formula |
H4NpO4-4 |
Molecular Weight |
305.078 g/mol |
IUPAC Name |
neptunium;tetrahydroxide |
InChI |
InChI=1S/Np.4H2O/h;4*1H2/p-4 |
InChI Key |
KBFMAACAJSQDTD-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


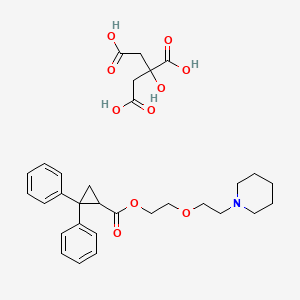
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
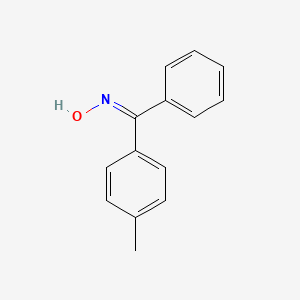
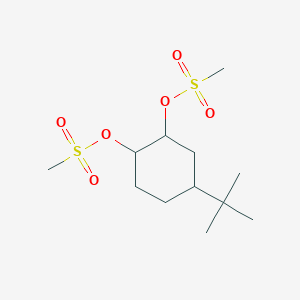


![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
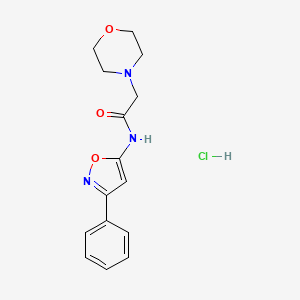


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)

